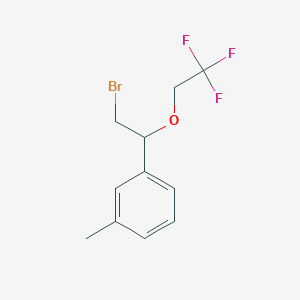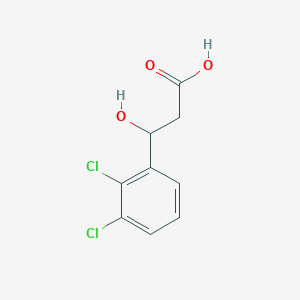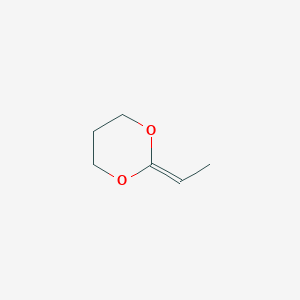
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12BrFO2 It is a derivative of propanoic acid, featuring a bromine and fluorine substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromo-5-fluorobenzene.
Grignard Reaction: The 2-bromo-5-fluorobenzene undergoes a Grignard reaction with isobutylmagnesium chloride to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxyl group, forming the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysts: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-(2-Amino-5-fluorophenyl)-2,2-dimethylpropanoic acid.
Oxidation: Formation of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanal.
Reduction: Formation of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanol.
Applications De Recherche Scientifique
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: Employed in the development of advanced materials such as polymers and liquid crystals.
Biological Studies: Utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain signaling pathways, leading to its observed biological effects. For example, it could modulate the activity of enzymes involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorophenylacetic acid: Similar structure but lacks the dimethyl groups on the propanoic acid moiety.
3-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropanoic acid: Similar structure with chlorine instead of bromine.
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid: Similar structure with fluorine at a different position on the phenyl ring.
Uniqueness
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of the dimethyl groups also adds steric hindrance, potentially affecting its binding affinity and selectivity in biochemical applications.
Propriétés
Formule moléculaire |
C11H12BrFO2 |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
3-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-5-8(13)3-4-9(7)12/h3-5H,6H2,1-2H3,(H,14,15) |
Clé InChI |
DWTWDHZBGGORHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=CC(=C1)F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



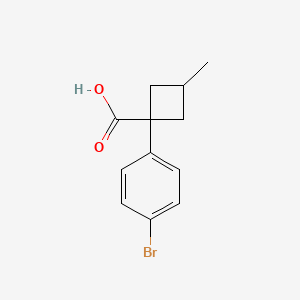
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)

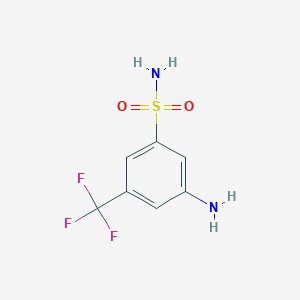

![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
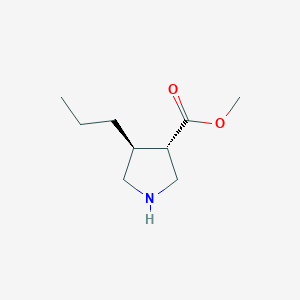
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
